Cas no 29125-77-7 (Papilioerythrin)
Papilioerythrin Chemical and Physical Properties
Names and Identifiers
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- b,e-Caroten-4-one, 3,3'-dihydroxy-, (3S,3'S,6'R)-
- beta,epsilon-Caroten-4-one, 3,3'-dihydroxy-, (3S,3'S,6'R)-
- Q27290650
- .BETA.,.EPSILON.-CAROTEN-4-ONE, 3,3'-DIHYDROXY-, (3S,3'S,6'R)-
- LMPR01070028
- alpha-Doradexanthin
- .ALPHA.-DORADEXANTHIN
- 29125-77-7
- .ALPHA.-CAROTEN-4-ONE, 3,3'-DIHYDROXY-, ALL-TRANS-
- U3XF4U383L
- PAPILIOERYTHRIN
- alpha-Doradexanthin/ (3S,3'S,6'R)-4-Ketolutein
- CHEBI:187846
- (6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
- UNII-U3XF4U383L
- Papilioerythrin
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- Inchi: 1S/C40H54O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-25,34-35,37,41-42H,26-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,35+,37+/m1/s1
- InChI Key: JKMGDISLOMKFOX-CHRGBVLDSA-N
- SMILES: O[C@@H]1C=C(C)[C@H](/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C)C([C@H](CC2(C)C)O)=O)/C)/C)C(C)(C)C1
Computed Properties
- Exact Mass: 582.407296
- Monoisotopic Mass: 582.407296
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 43
- Rotatable Bond Count: 10
- Complexity: 1360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 9
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5
- XLogP3: 10.7
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 732.7±60.0 °C at 760 mmHg
- Flash Point: 410.9±29.4 °C
- Refractive Index: 1.587
- Vapor Pressure: 0.0±5.4 mmHg at 25°C
Papilioerythrin Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Papilioerythrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P190545-0.5mg |
Papilioerythrin |
29125-77-7 | 0.5mg |
$ 2040.00 | 2022-06-02 | ||
| TRC | P190545-1mg |
Papilioerythrin |
29125-77-7 | 1mg |
$4891.00 | 2023-05-17 | ||
| TRC | P190545-5mg |
Papilioerythrin |
29125-77-7 | 5mg |
$ 19000.00 | 2023-09-06 | ||
| TRC | P190545-.5mg |
Papilioerythrin |
29125-77-7 | 5mg |
$2463.00 | 2023-05-17 |
Papilioerythrin Related Literature
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Daniel B. Thomas,Kevin J. McGraw,Helen F. James,Odile Madden Anal. Methods 2014 6 1301
-
2. Index pages
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3. The biosynthesis of carotenoidsD. M. Harrison Nat. Prod. Rep. 1986 3 205
Additional information on Papilioerythrin
Recent Advances in the Study of Papilioerythrin and Compound 29125-77-7: Implications for Biomedical Applications
In recent years, the chemical compound with the CAS number 29125-77-7 and the naturally occurring pigment Papilioerythrin have garnered significant attention in the field of chemical biology and pharmaceutical research. This research briefing aims to synthesize the latest findings on these two entities, highlighting their potential applications, mechanisms of action, and future directions for scientific exploration.
Compound 29125-77-7, a synthetic molecule, has been investigated for its unique chemical properties and potential therapeutic benefits. Recent studies have focused on its role as a modulator of specific biochemical pathways, particularly those involved in inflammation and oxidative stress. Preliminary data suggest that this compound may exhibit promising activity in preclinical models of neurodegenerative diseases, though further validation is required to confirm its efficacy and safety profile.
Papilioerythrin, a carotenoid pigment found in certain species of butterflies and plants, has emerged as a subject of interest due to its antioxidant and photoprotective properties. Researchers have explored its potential in cosmetic formulations and as a therapeutic agent for skin disorders. A 2023 study published in the Journal of Natural Products demonstrated that Papilioerythrin could mitigate UV-induced skin damage by scavenging reactive oxygen species (ROS) and modulating inflammatory cytokines. These findings underscore its potential as a natural alternative to synthetic antioxidants.
The intersection of these two research areas lies in their shared focus on oxidative stress and inflammation. While 29125-77-7 offers a synthetic approach to targeting these pathways, Papilioerythrin provides a natural counterpart. Comparative studies could yield insights into the advantages and limitations of each, potentially leading to hybrid molecules or combination therapies that leverage the strengths of both.
Methodologically, advancements in high-throughput screening and computational modeling have accelerated the study of these compounds. For instance, molecular docking simulations have been employed to predict the binding affinity of 29125-77-7 with key enzymes in the inflammatory cascade. Similarly, spectroscopic techniques have been utilized to characterize the stability and bioavailability of Papilioerythrin in various formulations.
Despite these promising developments, challenges remain. The scalability of Papilioerythrin production is limited by its natural scarcity, prompting investigations into synthetic biosynthesis routes. For 29125-77-7, the primary hurdle is the need for extensive toxicological studies to ensure its suitability for clinical use. Addressing these challenges will be critical for translating laboratory findings into real-world applications.
In conclusion, the ongoing research on 29125-77-7 and Papilioerythrin exemplifies the dynamic interplay between synthetic and natural compounds in biomedical science. Their study not only advances our understanding of oxidative stress and inflammation but also opens new avenues for drug development and therapeutic innovation. Future research should prioritize interdisciplinary collaboration to overcome existing limitations and unlock the full potential of these compounds.
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